Saccharin calcium

描述

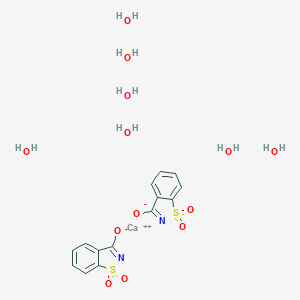

Saccharin calcium is a chemical compound with the molecular formula C14H8CaN2O6S2 It is known for its unique structure, which includes a calcium ion coordinated with a benzothiazole derivative

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Saccharin calcium typically involves the reaction of calcium salts with 1,1-dioxo-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate. The specific reaction conditions, such as temperature, pH, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large

生物活性

Saccharin calcium is a calcium salt of saccharin, an artificial sweetener widely used as a sugar substitute. Despite its long history of use in food and pharmaceuticals, there are ongoing discussions regarding its biological activity, particularly concerning its metabolic effects and potential health implications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its physiological effects, potential toxicity, and relevant case studies.

Metabolism and Absorption

Saccharin is rapidly absorbed in both humans and animals. Studies indicate that when ingested, saccharin does not undergo significant metabolic alteration but is instead excreted unchanged in urine. The absorption rates have been documented to be high, with minimal impact on overall metabolic pathways at typical dietary levels .

Impact on Body Weight and Metabolism

Research has shown that chronic consumption of saccharin can lead to increased body weight and alterations in metabolic parameters. A study involving rats demonstrated that administration of saccharin at doses of 2.5, 5, and 10 mg/kg resulted in significant increases in body weight after 60 and 120 days of treatment. Notably, there was a marked increase in serum glucose levels, suggesting potential implications for glucose metabolism .

Biochemical Changes

The biochemical effects of saccharin consumption include alterations in serum biochemistry:

- Liver Enzymes : Increased activities of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed, indicating potential liver stress or damage.

- Creatinine and Uric Acid Levels : Elevated levels of creatinine and uric acid were noted after prolonged exposure to saccharin, highlighting possible renal implications .

Carcinogenic Potential

The carcinogenicity of saccharin has been a subject of extensive research. Early studies indicated a correlation between saccharin consumption and bladder tumors in rodents. These findings led to significant regulatory scrutiny. While the exact mechanism remains unclear, it has been suggested that saccharin may promote bladder tumors through non-DNA reactive mechanisms involving urinary metabolites .

A comprehensive review indicated that while saccharin induces hyperplasia in the bladder epithelium, the relevance of these findings to human health remains debated. Regulatory agencies have concluded that the mechanisms observed in rodent models do not necessarily translate to human risk .

Case Studies

- Long-Term Feeding Studies : In a long-term study involving rats fed diets containing saccharin, significant bladder lesions were detected through histopathological examination. These studies highlighted the need for careful consideration of dosage and duration of exposure when evaluating the safety of saccharin-containing products .

- Human Studies : A controlled study involving human volunteers administered 1 g/day of saccharin for one month showed no significant changes in urinary indican excretion compared to control periods. This suggests that at lower doses, saccharin may not have pronounced metabolic effects in humans .

Summary of Findings

属性

IUPAC Name |

calcium;1,1-dioxo-1,2-benzothiazol-3-olate;heptahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5NO3S.Ca.7H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;;;;/h2*1-4H,(H,8,9);;7*1H2/q;;+2;;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYLBKZPCUCQT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.O.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22CaN2O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-91-5 | |

| Record name | Saccharin calcium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide calcium salt hydrate (2:7) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACCHARIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5101OP7P2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of calcium saccharin in rodent bladder carcinogenesis studies?

A1: Calcium saccharin [, , ] is often used as a control or comparison group in rodent studies investigating the carcinogenic potential of various compounds, particularly in the context of bladder cancer. It's important to note that calcium saccharin itself has shown weak or inconsistent promoting activity in these studies [, ].

Q2: How does the tumor-promoting activity of calcium saccharin compare to sodium saccharin?

A2: Studies indicate that sodium saccharin exhibits a stronger tumor-promoting effect in rat bladder compared to calcium saccharin [, ]. This difference is likely attributed to the different effects of sodium and calcium ions on urinary parameters and bladder cell physiology [].

Q3: Has calcium saccharin been found to induce mutations in the H-ras gene in rat bladder carcinogenesis models?

A3: Research suggests that the type of saccharin salt (sodium or calcium) used in the promoting phase of a rat bladder carcinogenesis study does not significantly influence the frequency of H-ras mutations []. This indicates that the observed mutations are primarily linked to the initiating carcinogen, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT), rather than the promoting agent like saccharin.

Q4: Are there any studies exploring the impact of diet on the effects of calcium saccharin in rat bladder carcinogenesis models?

A4: Yes, research has shown that the type of diet fed to rats can influence the tumor-promoting activity of various compounds, including saccharin salts []. This highlights the importance of controlling for dietary factors in these studies to ensure accurate results and interpretations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。